Florpyrauxifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

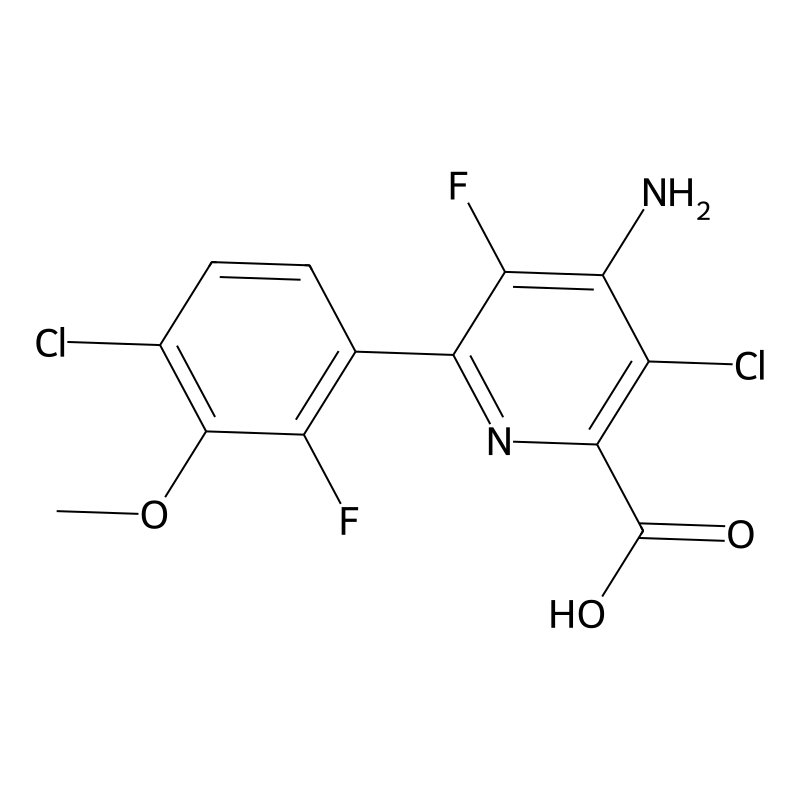

Florpyrauxifen is a synthetic herbicide belonging to the class of pyridinemonocarboxylic acids. It is characterized by its unique molecular structure, which includes multiple halogen substituents and functional groups that enhance its herbicidal activity. Specifically, florpyrauxifen is a derivative of picolinic acid, substituted at positions 3, 4, 5, and 6 with chlorine, amino, fluorine, and other functional groups, making it effective against a variety of weed species in agricultural settings .

Efficacy Against Invasive Species:

- Studies have shown Florpyrauxifen-benzyl to be successful in controlling invasive aquatic plants like water hyacinth (Eichhornia crassipes). A case study in Indonesia demonstrated that a dose of 15 g a.i./ha (active ingredient per hectare) achieved a significant reduction in weed biomass, exceeding 75% growth reduction compared to the control group [].

Environmental Impact:

- Research suggests that Florpyrauxifen-benzyl use within recommended guidelines may not negatively impact water quality. The Indonesian study mentioned earlier found all water quality parameters remained within the set standards after herbicide application []. However, it's important to note that further research is needed to fully understand the long-term environmental effects of Florpyrauxifen-benzyl.

Comparison with Other Herbicides:

- Studies have compared the effectiveness of Florpyrauxifen-benzyl to other commonly used herbicides. In a field trial, Florpyrauxifen-benzyl exhibited greater weed control compared to 2,4-D DMA and Penoxsulam, achieving an 89.81% growth reduction rate [].

Important Considerations:

- While Florpyrauxifen-benzyl appears promising for aquatic weed management, it's crucial to remember that herbicide use should be part of an integrated approach. Additional factors like water flow management and the targeted weed species all play a role in successful control strategies.

- The potential impact on non-target organisms also requires consideration. Further research is needed to fully assess the safety profile of Florpyrauxifen-benzyl for aquatic ecosystems.

Florpyrauxifen undergoes several chemical transformations, particularly hydrolysis and photolysis. The primary reaction involves the hydrolysis of its ester form, florpyrauxifen-benzyl, which results in the release of the active florpyrauxifen compound. This process is facilitated under both acidic and basic conditions and can be influenced by environmental factors such as temperature and light exposure . The degradation products include various phytotoxic metabolites that contribute to its herbicidal efficacy .

Florpyrauxifen exhibits selective herbicidal properties, primarily targeting broadleaf weeds while demonstrating low toxicity to rice crops. Its mode of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies have shown that florpyrauxifen affects bacterial diversity in paddy soils, indicating potential impacts on soil microbiomes following repeated applications .

The synthesis of florpyrauxifen typically involves several steps:

- Formation of Picolinic Acid Derivative: The initial step involves modifying picolinic acid through chlorination and fluorination.

- Esterification: The carboxylic acid group of florpyrauxifen is reacted with benzyl alcohol to form florpyrauxifen-benzyl.

- Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for agricultural application .

Florpyrauxifen is primarily used as an herbicide in rice cultivation. Its application is designed for both pre- and post-flooding conditions, effectively controlling various weed species without harming the rice plants. This selectivity makes it a valuable tool for rice farmers looking to enhance crop yields while minimizing weed competition .

Research has demonstrated that florpyrauxifen interacts with various environmental factors that can influence its effectiveness and degradation:

- Soil Microbial Communities: Studies indicate that repeated applications can significantly alter the structure and diversity of microbial communities in paddy soils.

- Aquatic Systems: In water bodies, florpyrauxifen undergoes rapid degradation through photolysis, affecting its persistence and potential bioaccumulation in aquatic organisms .

Florpyrauxifen shares similarities with several other herbicides, particularly those within the auxin class. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Florpyrauxifen-benzyl | Benzyl ester | Enhanced solubility and stability in aqueous systems |

| Clopyralid | Pyridine derivative | Selective against broadleaf weeds; lower aquatic toxicity |

| Dicamba | Benzoic acid derivative | Broad-spectrum herbicide; higher volatility |

| 2,4-D | Phenoxy acid derivative | Widely used; broader spectrum but higher toxicity |

Florpyrauxifen's unique combination of functional groups allows it to exhibit specific herbicidal activity while minimizing impact on non-target species like rice crops . Its selective action and lower toxicity profile make it a preferred choice in integrated weed management strategies.

Molecular Structure and Formula

Structural Characteristics

Florpyrauxifen represents a complex heterocyclic compound featuring a pyridine core substituted with multiple halogen atoms and aromatic moieties [1]. The molecular framework consists of a 2-pyridinecarboxylic acid backbone that serves as the fundamental structural unit [1]. The pyridine ring system undergoes extensive substitution at positions 3, 4, 5, and 6, creating a highly functionalized aromatic compound [1].

The structural architecture incorporates a 4-chloro-2-fluoro-3-methoxyphenyl substituent attached to the pyridine ring at position 6 [1]. This biaryl linkage establishes the compound as a member of the biaryl chemical class [1]. The presence of both electron-withdrawing chlorine and fluorine atoms, combined with the electron-donating methoxy group, creates a complex electronic environment within the molecular structure [1].

The amino group positioned at carbon 4 of the pyridine ring contributes to the compound's classification as an aminopyridine derivative [1]. Additionally, the presence of the carboxylic acid functionality at position 2 establishes florpyrauxifen as a pyridinemonocarboxylic acid [1]. The molecular architecture also features aromatic ether linkages through the methoxy substituent, further contributing to its structural complexity [1].

International Union of Pure and Applied Chemistry Nomenclature Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for florpyrauxifen follows the standard protocols for complex heterocyclic compounds [1]. The official International Union of Pure and Applied Chemistry designation is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid [1]. This comprehensive name reflects the complete substitution pattern and functional group positioning within the molecular framework [1].

Alternative systematic nomenclature variations include 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinic acid [1]. The term "picolinic acid" refers specifically to pyridine-2-carboxylic acid, emphasizing the carboxyl group's position at the 2-carbon of the pyridine ring [1]. Another acceptable systematic name is 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid [1].

The numbering system follows standard heterocyclic nomenclature conventions, with the nitrogen atom in the pyridine ring assigned position 1, and subsequent carbons numbered sequentially [1]. The carboxylic acid group at position 2 serves as the principal functional group for nomenclature purposes [1]. The complex substitution pattern requires careful attention to positional descriptors to ensure unambiguous chemical identification [1].

Isomeric Forms and Configurations

Florpyrauxifen exhibits specific stereochemical characteristics based on its molecular architecture [1]. The compound contains no defined stereogenic centers, as indicated by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. This absence of chiral centers eliminates the possibility of optical isomerism in the traditional sense [1].

The molecular structure shows zero defined bond stereocenters and zero undefined bond stereocenters, indicating that geometric isomerism around double bonds is not a significant factor in this compound [1]. The biaryl linkage between the pyridine ring and the substituted phenyl group allows for rotational freedom, potentially leading to conformational isomers [1].

The aromatic nature of both ring systems restricts certain rotational conformations due to steric interactions between substituents [1]. The presence of multiple halogen atoms and the bulky methoxy group may influence the preferred conformational arrangements around the biaryl bond [1]. However, specific conformational preferences have not been extensively characterized in the available literature for the parent acid form [1].

Physicochemical Properties

Physical State and Appearance

Florpyrauxifen presents as a crystalline solid under standard laboratory conditions [2]. The compound exhibits stability in its solid form and maintains its chemical integrity during typical storage conditions [2]. The molecular weight of 349.12 grams per mole contributes to its solid-state characteristics at ambient temperature [1] [2].

The physical appearance of florpyrauxifen has been described in relation to its benzyl ester derivative, which appears as a tan powder with a melting point of 137 degrees Celsius [3]. While specific color characteristics of the parent acid form are not extensively documented, the compound maintains crystalline morphology typical of substituted pyridinecarboxylic acids [2].

The compound demonstrates thermal stability up to its decomposition temperature, with the related benzyl ester showing decomposition at 287 degrees Celsius [3]. This thermal behavior suggests that the parent acid form possesses similar thermal stability characteristics [3]. The solid-state properties make the compound suitable for standard analytical and synthetic manipulations [2].

Solubility Parameters

The solubility characteristics of florpyrauxifen reflect its complex molecular structure containing both hydrophilic and lipophilic elements [4]. The presence of the carboxylic acid functional group contributes to potential water solubility, particularly under alkaline conditions where deprotonation may occur [4]. However, the extensive aromatic substitution and halogenation limit overall aqueous solubility [4].

The related benzyl ester derivative exhibits very low water solubility, with values less than 0.015 milligrams per liter at 20 degrees Celsius [4] [3]. This extremely low aqueous solubility suggests that the parent acid form may demonstrate similarly limited water solubility [4]. The solubility characteristics remain consistent across different pH ranges, with measurements at pH 5, 7, and 9 showing comparable values [3].

Organic solvent solubility presents a contrasting profile, with the compound showing enhanced solubility in most organic solvents [3]. The aromatic character and lipophilic substituents contribute to favorable interactions with non-polar and moderately polar organic media [3]. However, solubility in hydrocarbon solvents such as heptane remains limited [3].

Partition Coefficients

The octanol-water partition coefficient represents a critical parameter for understanding the lipophilic character of florpyrauxifen [1] [5]. Computational analysis using XLogP3 methodology yields a calculated partition coefficient value of 3.1 [1]. This moderate lipophilicity reflects the balance between the hydrophilic carboxylic acid group and the extensive aromatic halogenated structure [1].

The related benzyl ester derivative demonstrates significantly higher lipophilicity, with log P values exceeding 5.0 [3] [5]. These measurements remain consistent across different pH conditions, with values of 5.4 ± 0.1 at pH 5 and 5.5 ± 0.04 at pH 7 [3]. The consistency across pH ranges indicates that the compound does not undergo significant ionization within physiologically relevant pH conditions [3].

The partition coefficient data suggests moderate bioaccumulation potential, with values indicating likelihood for fat tissue accumulation [5]. The relationship between molecular structure and partition behavior reflects the predominant influence of the aromatic halogenated framework over the polar carboxylic acid functionality [1]. These partitioning characteristics influence the compound's environmental fate and transport properties [5].

Thermal Properties and Stability

Thermal analysis of florpyrauxifen reveals important stability characteristics under various temperature conditions [3]. The related benzyl ester derivative shows a well-defined melting point of 137.07 degrees Celsius, indicating crystalline stability up to this temperature [3]. The compound undergoes decomposition before reaching its boiling point, with decomposition beginning at approximately 287 degrees Celsius [3].

Vapor pressure measurements provide insight into the compound's volatility characteristics [3] [6]. The benzyl ester derivative exhibits extremely low vapor pressure values of 3.2 × 10^-5 Pascal at 20 degrees Celsius and 4.6 × 10^-5 Pascal at 25 degrees Celsius [3]. These measurements classify the compound as non-volatile under standard environmental conditions [3] [6].

The Henry's Law constant for the related compound is reported as 1.3 × 10^-5 atmosphere cubic meters per mole, indicating minimal tendency for volatilization from aqueous systems [6]. Thermal stability studies suggest that the compound maintains structural integrity under normal storage and handling conditions [3]. The low volatility characteristics have important implications for environmental fate assessment and analytical methodology development [6].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for florpyrauxifen [7]. The compound's complex aromatic substitution pattern generates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [7]. The presence of fluorine atoms enables fluorine-19 nuclear magnetic resonance analysis, offering additional structural verification [7].

Mass spectrometry analysis reveals distinctive fragmentation patterns characteristic of the molecular structure [7]. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the molecular weight of 349.11 grams per mole [1] [7]. Key fragment ions include transitions at mass-to-charge ratios 349→268 and 349→253, providing confirmatory identification [7].

Liquid chromatography coupled with tandem mass spectrometry employs multiple reaction monitoring for sensitive detection and quantification [7]. The analytical methodology utilizes electrospray ionization in positive polarity mode, with characteristic retention times facilitating chromatographic separation [7]. Infrared spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid carbonyl stretch, aromatic carbon-carbon stretches, and carbon-halogen bonds, though specific infrared data for florpyrauxifen is not extensively documented in the available literature [8].

Molecular Identifiers and Registry Systems

Synthetic Pathways

Starting Materials and Precursors

Florpyrauxifen-benzyl synthesis originates from benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate as the primary starting material [1]. This difluoropicolinate compound serves as the foundation for subsequent chemical transformations that introduce the critical functional groups required for herbicidal activity.

Essential precursor compounds include several specialized intermediates: 4-chloro-2-fluoro-3-methoxyphenylboronic acid functions as a precursor for constructing the aryl group component [1]. 4-chloro-2-fluoro-3-methoxybenzylamine serves as a fundamental building block in the synthetic sequence [1]. Additional supporting materials encompass 2-pyridinecarboxaldehyde derivatives and various pyridinecarboxylic acid esters that facilitate the multi-step synthesis process [1].

The synthetic route utilizes anhydrous ammonia as the primary amination reagent and 1,3-dichloro-5,5-dimethylhydantoin as the selective chlorinating agent [2]. These reagents enable the sequential introduction of amino and chloro substituents essential for biological activity.

Key Reaction Steps and Mechanisms

The synthesis proceeds through two fundamental chemical transformations: amination followed by chlorination. The amination reaction converts the 4,5-difluoro precursor to the corresponding 4-amino-5-fluoro intermediate through nucleophilic substitution. This reaction occurs under elevated temperature conditions (90-110°C) and pressurized ammonia atmosphere (90-110 psig) in acetonitrile solvent [2]. The mechanism involves nucleophilic attack by ammonia on the electron-deficient pyridine ring, with fluoride serving as the leaving group.

The chlorination reaction introduces the 3-chloro substituent using 1,3-dichloro-5,5-dimethylhydantoin as the electrophilic chlorinating agent [2]. This step proceeds at moderate temperatures (70-90°C) and involves electrophilic aromatic substitution at the 3-position of the pyridine ring. The reaction mechanism requires careful control of temperature and reagent stoichiometry to achieve selective chlorination without competing side reactions.

Intermediate isolation involves formation of the hydrochloride salt (Formula IV) through treatment with anhydrous hydrogen chloride [2]. This salt formation facilitates purification and handling of the moisture-sensitive intermediate compounds. Subsequent neutralization with triethylamine or other tertiary amines regenerates the free base for the final chlorination step.

Industrial Production Methodologies

Industrial manufacturing employs pressure reactor technology for the amination step, utilizing specialized equipment capable of maintaining controlled ammonia pressure (40-150 psig) and elevated temperatures [2]. The process incorporates continuous ammonia feeding systems to maintain optimal reaction pressure as ammonia is consumed during the nucleophilic substitution reaction.

Solvent recovery systems play a crucial role in commercial viability, with acetonitrile being the preferred reaction medium due to its compatibility with anhydrous ammonia and ability to dissolve both starting materials and products [2]. Industrial facilities implement distillation units for solvent recovery and concentration of reaction mixtures to appropriate levels for subsequent processing steps.

Product isolation and purification utilize crystallization techniques employing aromatic hydrocarbons (toluene, xylenes) or higher alcohols (2-ethylhexanol) as crystallization solvents [2]. The manufacturing process incorporates anti-solvent crystallization methods using hexane additions to toluene solutions to induce controlled precipitation of high-purity florpyrauxifen-benzyl.

Quality control systems monitor intermediate purity levels with target specifications of at least 90 weight percent for the hydrochloride salt intermediate [2]. Final product specifications require thermal stability analysis given the compound's decomposition temperature of 287°C [3].

Chemical Transformation Processes

Hydrolysis Mechanisms

Florpyrauxifen-benzyl undergoes base-promoted ester hydrolysis as the primary degradation pathway in aquatic environments [4] [5] [6]. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the benzyl ester carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of benzyl alcohol. This process generates florpyrauxifen as the primary hydrolysis product [7] [6].

The hydrolysis kinetics follow first-order kinetics with rate constants ranging from 0.0031 to 4.6981 d⁻¹ depending on pH and temperature conditions [7] [6]. At pH 9 and 50°C, complete hydrolysis occurs within 0.15 days, while acidic conditions (pH 4) result in extremely slow hydrolysis with half-lives exceeding 200 days [7]. The activation energy for the hydrolysis reaction is 140.0197 kJ mol⁻¹, indicating significant temperature dependence [7].

Environmental factors substantially influence hydrolysis rates. Microplastics and disposable face mask materials can accelerate hydrolysis by up to 386% through surface interactions that concentrate reactants at solid-liquid interfaces [7]. Cetyltrimethyl ammonium bromide demonstrates the most pronounced catalytic effect, increasing hydrolysis rates by over 4800% [7].

Photolysis Reactions

Photodegradation pathways contribute approximately 4% to the overall environmental fate of florpyrauxifen-benzyl in lake systems [4] [5]. The primary photolysis product is dechloro-florpyrauxifen-benzyl, formed through ultraviolet light-induced dechlorination reactions [4] [8]. This photoproduct subsequently undergoes hydrolysis to form dechloro-florpyrauxifen.

Quantum yields and photolysis rate constants vary significantly with water clarity and depth. Shallow, clear-water lakes exhibit faster photodegradation rates compared to turbid or deep water bodies [9] [10]. The photolysis half-life ranges from less than 12 hours in shallow water to 1-2 days in deeper aquatic systems [11].

Secondary photoproducts include various hydroxylated and demethylated derivatives formed through radical-mediated oxidation processes [8]. These transformation products generally demonstrate lower persistence than the parent compound but may contribute to overall environmental loading in treated water bodies.

Thermolytic Degradation

Thermal decomposition of florpyrauxifen-benzyl begins at approximately 287°C [3]. The compound demonstrates stability under normal storage and handling conditions but undergoes significant molecular fragmentation when exposed to elevated temperatures during manufacturing or analytical procedures [3].

Decomposition mechanisms involve sequential elimination reactions beginning with benzyl ester cleavage, followed by decarboxylation and halogen elimination processes. Thermal degradation generates toxic gas formation including hydrogen chloride and hydrogen fluoride vapors [12]. Industrial handling procedures must account for these hazardous decomposition products through appropriate ventilation and temperature control systems.

Kinetic parameters for thermal degradation indicate endothermic decomposition with significant activation barriers preventing spontaneous decomposition under ambient conditions [3]. The substantial temperature difference between the melting point (137°C) and decomposition temperature (287°C) provides a safe operating window for industrial processing and formulation activities.